N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide
CAS No.: 955597-81-6
Cat. No.: VC6542890
Molecular Formula: C22H20N4O3
Molecular Weight: 388.427
* For research use only. Not for human or veterinary use.
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CAS No. | 955597-81-6 |
---|---|
Molecular Formula | C22H20N4O3 |
Molecular Weight | 388.427 |
IUPAC Name | N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
Standard InChI | InChI=1S/C22H20N4O3/c1-28-18-8-6-15(7-9-18)12-21(27)23-17-5-3-4-16(13-17)19-14-26-20(24-19)10-11-22(25-26)29-2/h3-11,13-14H,12H2,1-2H3,(H,23,27) |
Standard InChI Key | DEJWRNRMDDJSOL-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC |
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound combines an imidazo[1,2-b]pyridazine moiety with a phenyl ring and a methoxyphenyl group, which are known for their contributions to various pharmacological properties.
Synthesis
The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common approach might include the formation of the imidazo[1,2-b]pyridazine core through cyclization reactions, followed by substitution reactions to introduce the methoxy groups on the phenyl rings. The final step would involve the coupling of the substituted imidazo[1,2-b]pyridazine with a suitable acetamide derivative.
Biological Activities and Potential Applications
Compounds containing the imidazo[1,2-b]pyridazine scaffold have shown significant biological activities, including antimicrobial and anticancer properties. For instance, derivatives of imidazo[1,2-b]pyridazines have demonstrated potent activity against Mycobacterium tuberculosis and other pathogens. Although specific data on N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is limited, its structural similarity to these compounds suggests potential therapeutic applications.
Research Findings and Data
Compound Name | Structural Features | Biological Activity |
---|---|---|
Imidazo[1,2-b]pyridazine Derivatives | Imidazo[1,2-b]pyridazine core | Antimicrobial, anticancer |
6-Methoxyimidazo[1,2-b]pyridazine | Similar core structure | Potential anticancer activity |
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide | Trifluoromethyl group, imidazo[1,2-b]pyridazine moiety | Antimicrobial, potential therapeutic applications |
Future Research Directions
Future studies on N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide should focus on its synthesis optimization, biological evaluation, and interaction studies with potential biological targets. This could involve in vitro assays to assess its efficacy against various pathogens or cancer cell lines, as well as in vivo studies to evaluate its pharmacokinetic and toxicological profiles.
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